molecular formula C14H6N2O6 B8494447 1,2-Dinitro-9,10-anthracenedione CAS No. 57875-61-3

1,2-Dinitro-9,10-anthracenedione

Cat. No. B8494447
CAS RN: 57875-61-3
M. Wt: 298.21 g/mol
InChI Key: NMNSBFYYVHREEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04158009

Procedure details

y<50: Nitric acid ratio in the mixed acid is too low, where leaching of dinitroanthraquinone isomers soluble in nitric acid, including 1,8-dinitroanthraquinone, is not sufficient thus failing to obtain 1,5-dinitroanthraquinone of a high purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:19])[C:6]=2[C:5]=1[N+:20]([O-:22])=[O:21])([O-])=O.[N+:23](C1C2C(=O)C3C(=CC=CC=3[N+]([O-])=O)C(=O)C=2C=CC=1)([O-:25])=[O:24]>[N+]([O-])(O)=O>[N+:20]([C:5]1[C:6]2[C:7](=[O:19])[C:8]3[C:13](=[C:12]([N+:23]([O-:25])=[O:24])[CH:11]=[CH:10][CH:9]=3)[C:14](=[O:18])[C:15]=2[CH:16]=[CH:17][CH:4]=1)([O-:22])=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=2C(C3=CC=CC=C3C(C2C=C1)=O)=O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)[N+](=O)[O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.